(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride
Description
Properties
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPBBBERLYHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Piperidine derivatives from reduction reactions.
Substituted pyrrolidines from nucleophilic substitution reactions.
Scientific Research Applications
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its antimicrobial properties may result from its interaction with microbial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs (e.g., aryl groups, cyclic amines, ketones, or hydrochloride salts) and/or biological relevance with the target molecule:
Structural and Functional Analysis
- Core Scaffold Comparison: Pyrrolidine vs. Piperidine: The target compound’s pyrrolidine ring (5-membered) contrasts with raloxifene’s piperidine (6-membered), affecting conformational flexibility and binding pocket compatibility in enzyme targets . Aryl Substitution: All compounds feature a 4-hydroxyphenyl group, enabling hydrogen bonding with biological targets (e.g., estrogen receptors or BChE active sites) . Ketone vs. Amide: The ketone in the target compound and raloxifene may engage in hydrophobic interactions, whereas amide-containing analogs (e.g., (R)-2-amino-3-(4-hydroxyphenyl)propanaMide HCl) prioritize hydrogen bonding .
Pharmacological Implications :
- BChE Inhibition : The 4-hydroxyphenyl carvedilol metabolite (IC₅₀: 1–10 µM) and bambuterol HCl (IC₅₀: 0.5 µM) demonstrate potent BChE inhibition, suggesting the target compound’s hydroxyphenyl-ketone motif may confer similar activity .
- Selective Estrogen Modulation : Raloxifene’s benzo[b]thienyl and piperidinylethoxy groups confer selectivity for estrogen receptors, whereas the target compound’s simpler structure may lack this specificity .
- Solubility and Bioavailability: Hydrochloride salts universally improve water solubility, but bulkier molecules (e.g., raloxifene, molecular weight 510.05) exhibit lower solubility than smaller analogs like (R)-2-amino-3-(4-hydroxyphenyl)propanaMide HCl .
Research Findings and Data
Enzyme Inhibition :
- BChE inhibitors like 4-hydroxyphenyl carvedilol metabolite show IC₅₀ values in the low micromolar range, with molecular docking confirming interactions at the BChE catalytic triad .
- Tacrine hydrochloride (dual AChE/BChE inhibitor, IC₅₀ ratio: 17) highlights the impact of structural variations on enzyme selectivity .
- Therapeutic Applications: Raloxifene’s clinical success underscores the importance of aryl-ketone motifs in SERM design .
Biological Activity
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine derivatives under controlled conditions. The resulting compound is characterized by its unique functional groups, which contribute to its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that related compounds displayed selective cytotoxicity against human melanoma and prostate cancer cell lines, with effective concentrations measured via MTT assays .
Table 1: Cytotoxicity of Pyrrolidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | 5 |
| Compound B | IGR39 | 8 | 6 |
| Compound C | PPC-1 | 12 | 4 |
The mechanism through which this compound exerts its effects involves inhibition of key enzymes such as tyrosinase, which is crucial for melanin biosynthesis. Inhibition of this enzyme suggests potential applications in treating hyperpigmentation disorders . Additionally, the compound's antioxidant properties have been noted, contributing to its protective effects against oxidative stress in cells .
Case Study: Antioxidant Activity
A study noted that certain derivatives showed an antioxidant activity higher than protocatechuic acid, indicating their potential use in formulations aimed at reducing oxidative damage .
Pharmacological Applications
The potential therapeutic applications of this compound extend beyond oncology. Its properties as an enzyme inhibitor position it as a candidate for treating various diseases linked to enzyme dysregulation. Furthermore, its ability to modulate cellular pathways could be explored in the context of neurodegenerative diseases.
Comparative Analysis
When compared with similar compounds, this compound shows enhanced biological activity due to its specific structural features that promote interaction with target enzymes and receptors .
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Compound D | Moderate | High | No |
| Compound E | Low | Moderate | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone hydrochloride, and how can reaction yields be improved?
- Methodology :
-
Acylation reactions : React 4-hydroxyphenyl derivatives with pyrrolidine-2-carboxylic acid derivatives in the presence of coupling agents (e.g., DCC or EDC) under inert conditions. Monitor progress via Thin Layer Chromatography (TLC) .
-
Catalyst optimization : Replace Pd/C with Raney Ni in hydrogenation steps to enhance cost-effectiveness and reduce side reactions, as demonstrated in structurally similar compounds .
-
Purification : Use recrystallization with ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation | DCC | DCM | 65 | 92 |
| Hydrogenation | Raney Ni | MeOH | 78 | 96 |
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Solubility : Test in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λ = 270 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via LC-MS to identify hydrolysis byproducts (e.g., 4-hydroxyphenyl derivatives) .
- Crystallography : Perform X-ray diffraction on single crystals grown from ethanol to confirm stereochemistry and salt formation .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s pharmacological activity be resolved?
- Methodology :
-
Dose-response assays : Test across a wide concentration range (nM–µM) in cellular models (e.g., HEK-293 cells expressing GPCRs) to identify biphasic effects .
-
Receptor profiling : Use radioligand binding assays (e.g., ³H-labeled antagonists) to assess affinity for serotonin/dopamine receptors, comparing results across labs with standardized protocols .
-
Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outliers and validate via orthogonal assays (e.g., calcium flux vs. cAMP measurement) .
- Data Table :
| Study | IC₅₀ (nM) | Model System | Assay Type |
|---|---|---|---|
| A | 120 ± 15 | HEK-293 | cAMP |
| B | 450 ± 30 | Primary neurons | Calcium imaging |
Q. What strategies are effective for elucidating the compound’s metabolic pathways?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF-MS/MS, focusing on hydroxylation (+16 Da) and glucuronidation (+176 Da) .
- Isotopic labeling : Synthesize deuterated analogs (e.g., deuterium at pyrrolidine C2) to track metabolic sites using MS fragmentation patterns .
- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Methodological Considerations for Contradictory Results
Q. How should researchers address variability in reported binding affinities?
- Recommendations :
- Standardize buffer conditions (e.g., 25 mM HEPES, pH 7.4, 0.01% BSA) to minimize ionic strength effects .
- Use internal controls (e.g., reference ligands with known Kd values) in each assay batch .
- Validate findings using surface plasmon resonance (SPR) to measure real-time binding kinetics independent of cell-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
